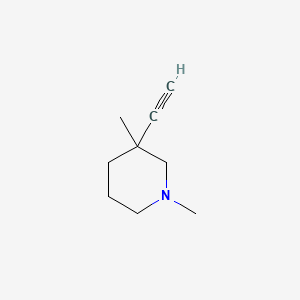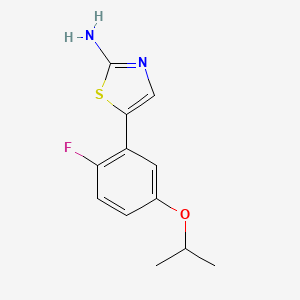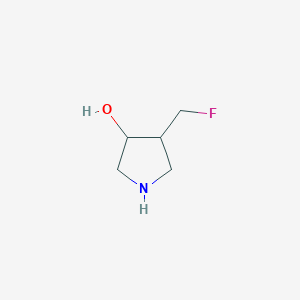
trans-4-(Fluoromethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-(Fluoromethyl)pyrrolidin-3-ol: is a chemical compound that features a pyrrolidine ring substituted with a fluoromethyl group at the 4-position and a hydroxyl group at the 3-position. Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their biological activity and potential therapeutic applications .
Métodos De Preparación
The synthesis of trans-4-(Fluoromethyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the decarboxylation of trans-4-hydroxy-proline in the presence of enone-promoted conditions. This reaction can be carried out in a flow system, which offers advantages such as scalability and efficiency . Industrial production methods may involve similar synthetic strategies but optimized for large-scale manufacturing.
Análisis De Reacciones Químicas
trans-4-(Fluoromethyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluoromethyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
trans-4-(Fluoromethyl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Potential therapeutic applications include its use as a precursor for drug development targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of trans-4-(Fluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds to trans-4-(Fluoromethyl)pyrrolidin-3-ol include:
trans-4-(Difluoromethyl)pyrrolidin-3-ol: Differing by the presence of an additional fluorine atom, which can alter its chemical properties and biological activity.
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidine ring but differ in their substituents, leading to variations in their biological effects and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C5H10FNO |
|---|---|
Peso molecular |
119.14 g/mol |
Nombre IUPAC |
4-(fluoromethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-1-4-2-7-3-5(4)8/h4-5,7-8H,1-3H2 |
Clave InChI |
UHCSNYCGGADDBF-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


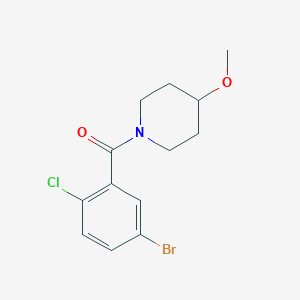

![(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)
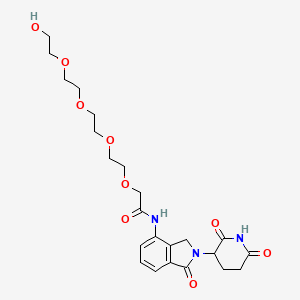
![2-Deoxy-2-[(trifluoroacetyl)amino]hexose](/img/structure/B14774310.png)


